molecular formula C12H19NO3 B7641261 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid

Cat. No. B7641261
M. Wt: 225.28 g/mol
InChI Key: NROVRJWVBIBZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid, also known as CPP-115, is a derivative of vigabatrin, an antiepileptic drug. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been linked to various neurological disorders. CPP-115 has shown promising results in preclinical studies as a potential treatment for epilepsy, addiction, and other neurological disorders.

Mechanism of Action

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This leads to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.

Advantages and Limitations for Lab Experiments

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. This compound has also been shown to be effective in reducing seizure activity and drug-seeking behavior in animal models, which makes it a promising candidate for drug development. However, this compound has some limitations as a research tool. It has poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, its effects on other enzymes and neurotransmitters in the brain are not well understood, which makes it difficult to interpret its effects on neuronal activity.

Future Directions

There are several future directions for research on 5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. This could lead to the development of more effective treatments for epilepsy, addiction, and other neurological disorders. Another area of interest is the investigation of the effects of this compound on other neurotransmitters and enzymes in the brain. This could provide a better understanding of its mechanism of action and potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. If successful, this compound could become a valuable treatment option for epilepsy, addiction, and other neurological disorders.

Synthesis Methods

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid can be synthesized from vigabatrin via a series of chemical reactions. The first step involves the protection of the amino group in vigabatrin with a tert-butoxycarbonyl (Boc) group. The resulting compound is then treated with cyclopropylmethyl bromide to introduce the cyclopropylcyclopropane moiety. The Boc group is then removed, and the resulting compound is treated with N,N'-carbonyldiimidazole (CDI) to introduce the pentanoic acid moiety. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid has been extensively studied in preclinical models of epilepsy, addiction, and other neurological disorders. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. Additionally, this compound has been investigated as a potential treatment for other neurological disorders, such as Tourette syndrome and schizophrenia.

properties

IUPAC Name

5-[(2-cyclopropylcyclopropanecarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(15)3-1-2-6-13-12(16)10-7-9(10)8-4-5-8/h8-10H,1-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROVRJWVBIBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.